2,2-Dipropoxyacetamide
Description
2,2-Dipropoxyacetamide is an acetamide derivative characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the central carbon atom of the acetamide backbone.
The propoxy groups are aliphatic and electron-donating, which may enhance solubility in nonpolar solvents compared to aromatic substituents. This could make this compound a candidate for applications in agrochemicals or pharmaceuticals, where balanced lipophilicity is critical. However, the absence of direct studies necessitates extrapolation from related compounds.
Properties
CAS No. |
61190-00-9 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2,2-dipropoxyacetamide |
InChI |
InChI=1S/C8H17NO3/c1-3-5-11-8(7(9)10)12-6-4-2/h8H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
IKLCXIALUGVKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(=O)N)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropoxyacetamide typically involves the reaction of acetamide with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dipropoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2-Dipropoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2,2-Dipropoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives and Related Compounds
Key Comparative Insights
Substituent Electronic Effects: Propoxy vs. Phenoxy: Propoxy groups (aliphatic) in this compound likely increase flexibility and reduce π-π interactions compared to phenoxy analogs, enhancing solubility in lipid-rich environments . Thioamide vs.
Biological Activity: Phenoxyacetamides are explored for antimicrobial and anticancer properties due to aromatic ring interactions with biological targets . In contrast, this compound’s aliphatic substituents may favor membrane permeability. 2-(2,4-Dichlorophenoxy)propionic acid’s herbicidal action highlights how electron-withdrawing chlorine atoms enhance bioactivity, a feature absent in propoxy derivatives .
Synthetic Considerations: Benzilic acid’s synthesis involves benzoin condensation, whereas 2-phenoxyacetamides are typically prepared via nucleophilic substitution (e.g., Scheme 1 in ). Propoxy analogs may follow similar routes but require longer-chain alkoxy precursors.
Hazard Profiles: Thioacetamides and chlorinated phenoxy compounds (e.g., 2,2-Difluorothioacetamide, 2-(2,4-Dichlorophenoxy)propionic acid) exhibit higher regulatory scrutiny due to toxicity risks . Propoxyacetamides, lacking electronegative substituents, may pose lower risks, though data are scarce.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
